molecular formula C11H12N2O B3053233 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- CAS No. 52239-91-5

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

Cat. No. B3053233
Key on ui cas rn: 52239-91-5
M. Wt: 188.23 g/mol
InChI Key: MITLKHILFHLTRV-UHFFFAOYSA-N
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Patent
US09408845B2

Procedure details

(Csende, F et al. Synthesis, 1995, 1240-1242) 7.0 g (35 mmol) of 13 was dissolved in 30 ml of acetonitrile in a 250 ml single-necked round bottom flask. 11.3 g (84 mmol, 2.4 equiv) of anhydrous copper (H) chloride Was added to the solution and the reaction mixture was heated to reflux for 2 hours. To control the HCl gas that formed during the course of the reaction, a NaOH solution was used to absorb the HCl that escapes from dry tube. The reaction mixture was cooled to ambient temperature, and placed into an ice-water bath. 150 mL of ice-water was added to quench the reaction. The mixture was stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate was then collected by filtration (pH of the filtrate is 0-1) and washed first with 1N HCl (100 mL), then with Milli-Q water (5×100 mL). To remove remaining copper by-products, the filter cake was stirred in 1N HCl (150 mL) for 0.5 h and then filtered. The filter cake was washed with water until the filtrate is at pH 7 (approximately 7 washes). The solid was dried over a medium flit sintered glass funnel in vacuo to give 14 as a light gray powder in 93.8% yield, 1H NMR (DMSO-d6): δ 7.95 (s, 1H), 7.85 (d, J=7.5 Hz; 2H), 7.47 (m, 2H), 7.43 (m, 1H), 2.13 (s, 3H). HPLC (tr/purity): 21.48 min, >97%; ESI m/z (MeOH) 187.36 (MH+).
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
11.3 g
Type
catalyst
Reaction Step Five
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
93.8%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][NH:4][C:3]1=[O:14].Cl.[OH-].[Na+]>C(#N)C.[Cu].[Cu]Cl>[CH3:1][C:2]1[C:3](=[O:14])[NH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1C(NN=C(C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
copper
Quantity
11.3 g
Type
catalyst
Smiles
[Cu]
Step Six
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed during the course of the reaction
CUSTOM
Type
CUSTOM
Details
to absorb the HCl that escapes
CUSTOM
Type
CUSTOM
Details
from dry tube
CUSTOM
Type
CUSTOM
Details
placed into an ice-water bath
ADDITION
Type
ADDITION
Details
150 mL of ice-water was added
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to give a gray precipitate and blue liquid
FILTRATION
Type
FILTRATION
Details
The precipitate was then collected by filtration (pH of the filtrate
WASH
Type
WASH
Details
washed first with 1N HCl (100 mL)
CUSTOM
Type
CUSTOM
Details
To remove
STIRRING
Type
STIRRING
Details
the filter cake was stirred in 1N HCl (150 mL) for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water until the filtrate
CUSTOM
Type
CUSTOM
Details
The solid was dried over a medium flit sintered glass funnel in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C(NN=C(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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